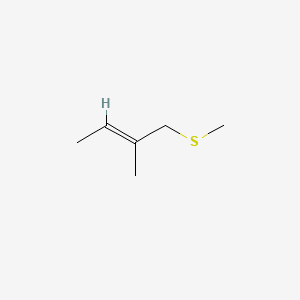

2-Methyl-1-methylthio-2-butene

Description

Nomenclature and Stereoisomeric Forms

The precise identification of a chemical compound is fundamental to scientific discourse. 2-Methyl-1-methylthio-2-butene is identified by various names and registry numbers across different chemical databases. Its structure features a double bond between the second and third carbon atoms of the butene chain. Due to the substitution pattern around this double bond, the compound can exist as two distinct stereoisomers: (E) and (Z) forms. The IUPAC name for the more common isomer is (E)-2-methyl-1-methylsulfanylbut-2-ene. nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | (2E)-2-methyl-1-(methylsulfanyl)but-2-ene nih.gov |

| CAS Number | 89534-74-7 nih.govepa.gov |

| Molecular Formula | C₆H₁₂S nih.gov |

| Molecular Weight | 116.23 g/mol nih.gov |

| Synonyms | 2-Butene, 2-methyl-1-(methylthio)-; Sulfide (B99878), methyl 2-methyl-2-butenyl; FEMA No. 4173 nih.gov |

| InChIKey | PBWZEERIWACABP-GQCTYLIASA-N nih.gov |

Classification within Allylic Thioethers

From a chemical classification perspective, this compound falls into several categories. It is broadly classified as an aliphatic sulfide, as it contains a sulfide (thioether) group bonded to alkyl chains. nih.gov More specifically, it belongs to the class of organic compounds known as dialkylthioethers, where the sulfur atom is connected to two alkyl groups. hmdb.ca

The key structural feature that defines its reactivity is its classification as an allylic thioether . This term signifies that the methylthio group (-SCH₃) is attached to a carbon atom that is adjacent to a carbon-carbon double bond (a C=C bond). This specific arrangement, known as the allylic position, significantly influences the compound's chemical properties and reactivity.

Academic Significance in Organic Synthesis and Reactivity Studies

The academic significance of this compound is primarily centered on its identity as a flavor compound rather than as a widely studied reactant or synthetic intermediate. nih.gov As noted, literature specifically detailing its synthesis and reactivity is scarce. hmdb.ca However, the reactivity of its structural isomer, 3-methyl-1-(methylthio)-2-butene (also known as methyl prenyl sulfide), has been documented and provides insight into the potential chemical behavior of allylic thioethers.

Research Findings on Structural Isomers:

Synthesis: The synthesis of the related isomer, 3-methyl-1-(methylthio)-2-butene, has been achieved via a nucleophilic substitution reaction. In a typical procedure, 3,3-dimethylallyl bromide (prenyl bromide) is treated with sodium thiomethoxide in a solvent like tetrahydrofuran (B95107) (THF) to yield the target allylic thioether. nsf.gov This method is a common strategy for forming thioether bonds and illustrates a plausible, though not explicitly documented, synthetic route for this compound.

Reactivity: As an allylic thioether, the compound is expected to undergo reactions typical for this functional group. Studies on its isomers and related molecules suggest potential transformations such as:

Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone.

Substitution: The methylthio group, being in an allylic position, could potentially be substituted via nucleophilic substitution reactions.

Use as a Synthon: The structural isomer 3-methyl-1-(methylthio)-2-butene has been noted for its use as a chemical synthon, indicating its utility as a building block in more complex organic syntheses. nsf.gov

While these examples pertain to a structural isomer, they highlight the types of reactivity and synthetic utility that are characteristic of the allylic thioether functional group present in this compound. Direct research into the specific synthetic applications and reaction mechanisms of this compound itself remains a largely unexplored area in organic chemistry.

Structure

3D Structure

Properties

CAS No. |

137175-32-7 |

|---|---|

Molecular Formula |

C6H12S |

Molecular Weight |

116.23 g/mol |

IUPAC Name |

(E)-2-methyl-1-methylsulfanylbut-2-ene |

InChI |

InChI=1S/C6H12S/c1-4-6(2)5-7-3/h4H,5H2,1-3H3/b6-4+ |

InChI Key |

PBWZEERIWACABP-GQCTYLIASA-N |

Isomeric SMILES |

C/C=C(\C)/CSC |

Canonical SMILES |

CC=C(C)CSC |

density |

0.859-0.864 |

physical_description |

Clear, colourless liquid; Cooked brown and roasted meat aroma |

solubility |

Very slightly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of (E)-2-Methyl-1-methylthio-2-butene

The synthesis of the (E)-isomer of 2-Methyl-1-methylthio-2-butene is primarily achieved through stereocontrolled reactions that establish the specific geometry of the carbon-carbon double bond. While detailed academic studies focusing exclusively on this specific compound are not extensively documented, its synthesis can be accomplished through well-established and reliable synthetic protocols for allylic thioethers.

A direct and effective method for synthesizing allylic thioethers is the nucleophilic substitution (SN2) reaction between an appropriate allylic halide or another electrophile with a sulfur nucleophile. For the specific synthesis of (E)-2-Methyl-1-methylthio-2-butene, a logical precursor would be an electrophile containing the (E)-2-methyl-2-butenyl moiety.

A plausible and common route involves the reaction of an (E)-allylic halide with a methylthiolate salt. Sodium thiomethoxide (NaSMe) is a frequently used nucleophile for this purpose. The corresponding electrophilic precursor would be (E)-1-chloro-2-methyl-2-butene or the analogous bromide. The reaction proceeds via a straightforward SN2 mechanism, where the thiolate anion displaces the halide, leading to the formation of the desired thioether with inversion of configuration if the starting material were chiral at the carbon bearing the leaving group. However, in this case, the primary focus is the retention of the (E)-geometry of the double bond.

An analogous, documented synthesis is that of its isomer, 3-methyl-1-(methylthio)-2-butene (prenyl methyl sulfide). This compound is prepared by reacting 3,3-dimethylallyl bromide (prenyl bromide) with sodium thiomethoxide in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). nsf.govresearchgate.net The reaction is typically initiated at a low temperature (0 °C) and then allowed to proceed to completion at room temperature. nsf.gov This established procedure strongly supports the viability of using the corresponding isomerized precursor, (E)-1-halo-2-methyl-2-butene, to obtain (E)-2-Methyl-1-methylthio-2-butene.

Another versatile approach utilizes allylic alcohols as precursors. Isothiouronium salts can be used as versatile deoxasulfenylating agents in a thiol-free protocol to convert alcohols into thioethers with stereoselectivity. rsc.org This method offers an alternative to using potentially unstable allylic halides and avoids the use of malodorous thiols.

The precursors for these syntheses are generally accessible. For example, 2-methyl-2-butene (B146552) can be prepared by the dehydration of tert-amyl alcohol (2-methyl-2-butanol) using an acid catalyst like sulfuric acid. prepchem.com Further isomerization and functionalization would be required to generate the specific (E)-allylic electrophile needed for the thioether synthesis.

| Precursor (Electrophile) | Nucleophile | Product | Reaction Type |

| (E)-1-chloro-2-methyl-2-butene | Sodium thiomethoxide (NaSMe) | (E)-2-Methyl-1-methylthio-2-butene | Nucleophilic Substitution (SN2) |

| (E)-2-methyl-2-buten-1-ol | Isothiouronium Salts | (E)-2-Methyl-1-methylthio-2-butene | Deoxasulfenylation |

| 3,3-dimethylallyl bromide | Sodium thiomethoxide (NaSMe) | 3-Methyl-1-(methylthio)-2-butene | Nucleophilic Substitution (SN2) |

Transition-metal catalysis offers powerful tools for controlling both regio- and stereoselectivity in the synthesis of allylic compounds, including thioethers. Palladium and iridium complexes are particularly prominent in this area. nih.govacs.orgrsc.org Although sulfur-containing nucleophiles can sometimes poison transition-metal catalysts, numerous successful protocols have been developed. rsc.org

Palladium Catalysis: Palladium-catalyzed allylic substitution (or Tsuji-Trost reaction) is a cornerstone of modern synthesis. These reactions typically involve the reaction of an allylic electrophile (like an acetate (B1210297) or carbonate) with a nucleophile in the presence of a Pd(0) catalyst. The stereochemical outcome is often dependent on the choice of ligands and the nature of the nucleophile. For instance, a general method for the stereoselective preparation of highly functionalized (Z)-allylic thioethers utilizes a palladium-catalyzed thiolation of vinyl cyclic carbonates. acs.org By selecting appropriate starting materials and catalytic systems, it is possible to favor the formation of the (E)-isomer as well. The mechanism generally involves the formation of a π-allyl palladium intermediate, with the subsequent attack of the thiolate nucleophile determining the final product structure.

Iridium Catalysis: Iridium-catalyzed allylic substitution has emerged as a powerful complementary method to palladium catalysis, often providing different regioselectivity and stereoselectivity. ethz.ch Iridium catalysts, particularly those derived from phosphoramidite (B1245037) ligands, are highly effective for enantioselective allylic substitutions. nih.gov These systems can be used to synthesize enantioenriched tertiary thiols and thioethers. berkeley.eduthieme-connect.comacs.org A key feature of iridium catalysis is the ability to control diastereoselectivity through the choice of cation associated with the enolate nucleophile, a principle that can be extended to other nucleophilic partners. nih.govberkeley.eduacs.org For the synthesis of a specific stereoisomer like (E)-2-Methyl-1-methylthio-2-butene, an iridium-catalyzed reaction could be designed to control the geometry of the double bond during the substitution process.

| Catalyst System | Precursor Type | Key Feature | Relevant Product Type |

| Palladium(0) with phosphine (B1218219) ligands | Vinyl Cyclic Carbonates | High (Z)-selectivity in thiolation. acs.org | (Z)-Allylic Thioethers |

| Palladium(0) with BINAP ligand | Symmetrical Allylic Acetates | High enantioselectivity for chiral thioethers. rsc.org | Chiral Allylic Thioethers |

| Iridium with phosphoramidite ligands | Allylic Carbonates/Phosphates | High regio- and enantioselectivity. nih.govethz.ch | Branched, Enantioenriched Allylic Thioethers |

General Synthetic Strategies for Allylic Methylthioethers

Beyond the targeted synthesis of a single molecule, general strategies for forming allylic methylthioethers often rely on the addition of sulfur-containing moieties to unsaturated hydrocarbon skeletons. These methods include additions to alkenes, dienes, and alkynes, each with its own set of behaviors and challenges regarding selectivity.

The direct addition of a methylthio group across a carbon-carbon multiple bond is an atom-economical approach to thioether synthesis. The thiol-ene and thiol-yne reactions are classic examples of this type of transformation. wikipedia.orgacs.org

The direct addition of methanethiol (B179389) to a simple butene isomer (e.g., 2-butene) via a radical pathway typically results in an anti-Markovnikov addition, yielding a saturated alkyl thioether (e.g., 2-(methylthio)butane), not an allylic thioether. wikipedia.orgacsgcipr.org To form an allylic thioether from an alkene, the reaction must proceed via allylic substitution or a more complex addition-elimination or rearrangement sequence.

A more effective strategy involves the hydrothiolation of conjugated dienes. Isoprene (B109036) (2-methyl-1,3-butadiene), a constitutional isomer of various methyl-butenes, is a highly relevant substrate. The addition of a thiol to a 1,3-diene can result in 1,2-addition or 1,4-addition products, both of which are allylic sulfides. For example, the Rh-catalyzed hydrothiolation of 1,3-dienes can afford either allylic or homoallylic sulfides, with the regioselectivity being controlled by the counter-ion of the rhodium catalyst. nih.govorganic-chemistry.orgescholarship.org Non-coordinating counter-ions favor the formation of allylic sulfides. nih.govescholarship.org This catalytic control allows for the selective synthesis of specific allylic thioether isomers from diene precursors.

The addition of thiols to alkynes, known as the thiol-yne reaction, is a versatile method for synthesizing vinyl sulfides. thieme-connect.de The reaction can be initiated by radicals (light or initiators) or catalyzed by bases or transition metals. researchgate.netencyclopedia.pub A simple radical addition to a terminal alkyne typically yields the anti-Markovnikov (E)-vinyl sulfide (B99878) as the initial product, which can then react with a second thiol molecule. encyclopedia.pub

To generate an allylic thioether from an alkyne, the reaction must involve a rearrangement or start from a more complex substrate. An alternative is the hydrothiolation of allenes (isomers of alkynes). For example, rhodium-catalyzed asymmetric addition of thiols to allenes can produce branched allylic thioethers. nih.gov Furthermore, palladium-catalyzed hydrosulfonylation of allenes with sulfinic acids is known to produce linear (E)-allylic sulfones with high regio- and stereoselectivity. nih.gov While this yields a sulfone (R-SO₂-R') rather than a thioether (R-S-R'), the fundamental principle of forming a C-S bond at the allylic position with defined stereochemistry is directly analogous and highlights the utility of allenes as precursors for allylic sulfur compounds.

| Unsaturated Substrate | Reagent | Catalyst/Initiator | Typical Product Type | Selectivity Note |

| 1,3-Dienes (e.g., Isoprene) | Thiol | Rhodium complex nih.govescholarship.org | Allylic or Homoallylic Thioether | Regioselectivity controlled by catalyst counter-ion. nih.govescholarship.org |

| Terminal Alkynes | Thiol | Radical Initiator (AIBN, light) | (E/Z)-Vinyl Thioether | Anti-Markovnikov addition is favored. encyclopedia.pub |

| Allenes | Thiol | Rhodium complex nih.gov | Branched Allylic Thioether | Asymmetric synthesis is possible. nih.gov |

| Allenes | Sulfinic Acid | Palladium complex nih.gov | Linear (E)-Allylic Sulfone | High regio- and stereoselectivity. nih.gov |

Coupling Reactions for Carbon-Sulfur Bond Formation

The construction of the allylic C(sp³)–S bond is a pivotal step in synthesizing this compound and related structures. Advanced catalytic methods provide efficient and selective pathways for this transformation.

Palladium-Catalyzed Thiomethylation

Palladium-catalyzed allylic substitution, widely known as the Tsuji-Trost reaction, represents a powerful and versatile method for C–S bond formation. This methodology typically involves the reaction of an allylic substrate bearing a suitable leaving group (e.g., acetate, carbonate, halide) with a sulfur-based nucleophile in the presence of a palladium(0) catalyst.

The catalytic cycle begins with the oxidative addition of a Pd(0) complex to the allylic substrate, displacing the leaving group and forming a cationic η³-allyl-palladium(II) intermediate. Subsequent nucleophilic attack by a thiolate anion, such as sodium thiomethoxide (NaSMe), on the π-allyl complex yields the desired allylic thioether product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. A key feature of this reaction is its regioselectivity, where the nucleophile typically attacks the less sterically hindered terminus of the π-allyl complex, a crucial consideration for unsymmetrical substrates.

The synthesis of a prenyl sulfide, structurally analogous to this compound, can be achieved from prenyl acetate. The reaction conditions and outcomes for such transformations are summarized in the table below.

| Entry | Allylic Substrate | Catalyst (mol%) | Ligand (mol%) | Sulfur Source | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Prenyl Acetate | Pd(PPh₃)₄ (5) | - | NaSMe | THF | 25 | 92 |

| 2 | Allyl Acetate | Pd₂(dba)₃ (2.5) | dppe (5) | MeSH / Et₃N | DCM | 0 to 25 | 88 |

| 3 | Cinnamyl Acetate | Pd(OAc)₂ (2) | PPh₃ (8) | NaSMe | Dioxane | 50 | 95 |

Copper-Catalyzed Decarboxylative Methylthiolation

More recently, copper-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative for C–S bond formation. Decarboxylative coupling strategies are particularly attractive as they utilize readily available carboxylic acids as stable, bench-top precursors.

In a typical protocol for decarboxylative methylthiolation, an allylic or α,β-unsaturated carboxylic acid is reacted with a methylthiolating agent, such as dimethyl disulfide (MeSSMe), in the presence of a copper catalyst and an oxidant. The proposed mechanism often involves the formation of a copper(II) carboxylate, which upon heating undergoes homolytic cleavage of the O-Cu bond and subsequent decarboxylation to generate an allylic radical. This radical is then efficiently trapped by the sulfur reagent to form the allylic sulfide product. Alternatively, an organocopper(III) intermediate may be involved. This method circumvents the need to pre-functionalize the substrate with a traditional leaving group.

| Entry | Carboxylic Acid Substrate | Catalyst | Oxidant | Sulfur Source | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 3,3-Dimethylacrylic Acid | CuI (10 mol%) | K₂S₂O₈ | MeSSMe | DMSO | 80 | 75 |

| 2 | Cinnamic Acid | Cu₂O (5 mol%) | Ag₂CO₃ | MeSSMe | DMF | 100 | 81 |

| 3 | Cyclohexene-1-carboxylic acid | Cu(OAc)₂ (10 mol%) | O₂ (1 atm) | MeSH / Base | NMP | 110 | 68 |

Electrochemical Methylthiolation Strategies

Electrosynthesis offers a green and sustainable approach to chemical transformations by using electricity as a traceless reagent to drive reactions, thereby avoiding stoichiometric chemical oxidants or reductants. Electrochemical methylthiolation can be applied to the synthesis of allylic sulfides from simple alkene precursors.

One common strategy involves the anodic oxidation of a sulfur-containing species, such as the methanethiolate (B1210775) anion (MeS⁻) or dimethyl disulfide (MeSSMe), to generate the highly reactive thiyl radical (MeS•). This radical then undergoes addition to the C=C double bond of an alkene substrate, such as isoprene (2-methyl-1,3-butadiene), a direct precursor for the skeleton of this compound. The addition typically occurs at the less substituted terminus (C1 of isoprene) to generate a resonance-stabilized allylic radical, which is subsequently oxidized at the anode and quenched by a nucleophile (or reduced at the cathode and protonated) to yield the final product. This method provides direct access to allylic sulfides from inexpensive feedstocks.

| Entry | Alkene Substrate | Sulfur Source | Anode Material | Electrolyte | Solvent | Control Method | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Isoprene | MeSSMe | Graphite Felt | LiClO₄ | CH₃CN | Constant Current | 78 |

| 2 | Cyclohexene | NaSMe | Platinum | Bu₄NBF₄ | MeOH | Constant Potential | 85 |

| 3 | Styrene | MeSSMe | Carbon Cloth | Et₄NOTs | CH₃CN/H₂O | Constant Current | 71 |

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is dictated by its two primary functional groups: the electron-rich trisubstituted alkene and the nucleophilic thioether. These sites can be targeted selectively to afford a wide range of derivatives.

Reactions of the Carbon-Carbon Double Bond

The C2=C3 double bond in this compound is susceptible to attack by electrophiles, leading to a variety of addition products.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), at low temperatures favors attack at the double bond over oxidation of the sulfur atom. This yields the corresponding epoxide, 2-methyl-2-(methylthiomethyl)oxirane.

Ozonolysis: Cleavage of the double bond with ozone (O₃) followed by a reductive workup (e.g., using dimethyl sulfide, Me₂S, or zinc/water) breaks the C2-C3 bond to produce two smaller carbonyl compounds: (methylthio)acetaldehyde (B1246155) and acetone.

Hydrohalogenation: The addition of a hydrogen halide like hydrogen bromide (HBr) proceeds via a mechanism following Markovnikov's rule. Protonation occurs at C2 to generate the more stable carbocation at C3 (a tertiary carbocation, which is further stabilized by resonance involving the sulfur atom). Subsequent attack by the bromide anion at C3 yields 3-bromo-2-methyl-1-(methylthio)butane as the major product.

Transformations Involving the Thioether Moiety

The sulfur atom of the thioether group is a site of both nucleophilicity and oxidizability, and the adjacent methylene (B1212753) group possesses enhanced acidity.

Oxidation: The thioether can be oxidized in a controlled manner. Treatment with one equivalent of a mild oxidant like sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂) at low temperature selectively produces the corresponding allylic sulfoxide (B87167), 2-methyl-1-(methylsulfinyl)-2-butene. Using an excess of a stronger oxidizing agent, such as m-CPBA, leads to the fully oxidized allylic sulfone, 2-methyl-1-(methylsulfonyl)-2-butene. Both sulfoxides and sulfones are valuable synthetic intermediates.

[2,3]-Sigmatropic Rearrangement: Deprotonation of the C1-methylene protons of this compound with a strong, non-nucleophilic base (e.g., n-butyllithium) can trigger a [2,3]-sigmatropic rearrangement. This is a characteristic and synthetically powerful transformation of allylic sulfides. The concerted, thermally allowed pericyclic reaction proceeds via a five-membered cyclic transition state. The rearrangement results in the cleavage of the original C1-S bond and the formation of a new C-C bond, yielding a rearranged homoallylic thiol after protonation. The regioselectivity of this process is dependent on the substitution pattern of the allylic system.

Mechanistic Insights into Carbon-Sulfur Bond Reactivity

The carbon-sulfur (C-S) bond in this compound, an aliphatic allylic sulfide, is central to its chemical reactivity. nih.gov The interplay between the thioether functional group and the adjacent carbon-carbon double bond dictates the mechanistic pathways the molecule undergoes in various transformations. The sulfur atom, with its available lone pairs, and the allylic system, which allows for delocalization of charge or radical character, create a substrate poised for a range of reactions involving both the formation and cleavage of the C-S bond.

Mechanistic understanding is crucial for controlling reaction outcomes. Key transformations involving the C-S bond in allylic sulfides like this compound include nucleophilic substitutions, radical-mediated processes, and sigmatropic rearrangements. The electron-rich nature of the thioether group generally activates the neighboring alkene, while the sulfur atom itself can act as a nucleophile or stabilize intermediates.

Nucleophilic Substitution and Leaving Group Potential

In nucleophilic substitution reactions, the methylthio group can function as a leaving group. The stability of the resulting allylic carbocation is a key factor. The sulfur atom can stabilize transition states through hyperconjugation, which has been shown to reduce the activation energy for substitution compared to non-sulfur analogues.

Alternatively, the sulfur atom can be alkylated by electrophiles to form a sulfonium (B1226848) salt. This transformation converts the neutral thioether into a positively charged sulfonium group, which is a much better leaving group. This strategy is foundational in many synthetic applications. For instance, the reaction of allylic sulfides with alkylating agents is a common preliminary step to facilitate subsequent substitution or elimination reactions. cdnsciencepub.com

researchgate.net-Sigmatropic Rearrangements

Allylic sulfides are well-known to participate in researchgate.net-sigmatropic rearrangements, particularly through the formation of an intermediate sulfonium ylide. This process involves the formal migration of a group from the sulfur atom to the C3 position of the allyl system (the γ-carbon). The reaction is initiated by the formation of a sulfonium ion, followed by deprotonation at the carbon adjacent to the sulfur, creating the ylide. The subsequent concerted rearrangement involves a five-membered cyclic transition state, leading to a new thioether with a rearranged carbon skeleton. This pathway represents a powerful tool for C-C bond formation under specific conditions. acs.org

Radical-Mediated C-S Bond Cleavage

The C(sp³)–S bond in thioethers can undergo homolytic cleavage under radical conditions. This can be initiated by radical initiators or photochemically. researchgate.net For example, the mass spectrum of the isomeric 3-methyl-1-(methylthio)-2-butene shows a significant fragmentation peak corresponding to the loss of a methylthio radical (·SCH₃), indicating the relative facility of this C-S bond cleavage. nsf.gov

Recent advances have utilized photocatalysis to achieve novel transformations involving C-S bond activation. Density Functional Theory (DFT) studies on related systems have shown that upon formation of a radical cation, significant spin density can localize on the sulfur atom. rsc.org This localization promotes the regioselective radical-based ring opening of strained molecules that add to the thioether, highlighting a sophisticated mechanism for C-S bond functionalization. rsc.org

Oxidative C-S Bond Activation

Oxidation of the sulfur atom to a sulfoxide or sulfone dramatically alters the reactivity of the C-S bond. These oxidized sulfur functionalities are more electron-withdrawing and serve as better leaving groups in both substitution and elimination reactions. Mechanistic studies on the cleavage of C-S bonds in various thioethers using reagents like N-bromosuccinimide (NBS) suggest the involvement of sulfoxide intermediates. researchgate.net The initial reaction of the thioether with NBS can produce a transient salt which is then converted to a crucial sulfoxide intermediate, facilitating the subsequent C-S bond cleavage. researchgate.net

Interactive Data Table: Mechanistic Pathways for C-S Bond Reactivity

| Reaction Type | Initiation / Key Reagent | Key Intermediate | Mechanistic Feature | Outcome | Reference |

| Nucleophilic Substitution | Electrophile (e.g., Alkyl Halide) | Sulfonium Salt | Conversion of thioether to a good leaving group. | Formation of a new C-C or C-heteroatom bond. | cdnsciencepub.com |

| researchgate.net-Sigmatropic Rearrangement | Base after S-alkylation | Sulfonium Ylide | Concerted, pericyclic five-membered transition state. | Isomeric thioether product with rearranged carbon skeleton. | acs.org |

| Radical Cleavage | Radical Initiator / Light | Thioether Radical Cation | Homolytic cleavage of the C(sp³)–S bond. | C-S bond scission, formation of radical fragments. | nsf.govrsc.org |

| Oxidative Cleavage | Oxidant (e.g., NBS) | Sulfoxide | Oxidation at sulfur enhances leaving group ability. | C-S bond cleavage, formation of brominated products. | researchgate.net |

Interactive Data Table: Computational Insights into Reactivity

| System/Reaction | Computational Method | Finding | Energy Value | Significance | Reference |

| 1-(Methylthio)-3-methyl-2-butene + [2+2] Cycloaddition | DFT | Energy barrier for diradical intermediate formation under UV light. | ~15 kcal/mol | Quantifies the energetic feasibility of the photochemical reaction. | |

| 1-(Methylthio)-3-methyl-2-butene + Nucleophilic Substitution | Kinetic Studies | Reduction in activation energy compared to non-sulfur analogs. | 20% reduction | Demonstrates the stabilizing effect of the sulfur atom on the transition state. | |

| C2-thioether aza-arene + Bicyclobutane Insertion | DFT | Activation barrier for radical ring opening of bicyclobutane via attack at the α-carbon. | 3.2 kcal mol⁻¹ | Shows a very low barrier for the key C-S functionalization step. | rsc.org |

| C2-thioether aza-arene + Bicyclobutane Insertion | DFT | Energy change for the formation of the radical cationic intermediate D. | -38.4 kcal mol⁻¹ | Indicates a strong thermodynamic driving force for the reaction pathway after the initial steps. | rsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Mass Spectrometry for Molecular Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2-Methyl-1-methylthio-2-butene (C6H12S), the theoretical exact mass is 116.06597 Da. nih.gov HRMS can confirm this elemental formula, distinguishing it from other isobaric compounds.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. nih.gov The resulting mass spectrum serves as a molecular fingerprint. While a detailed, publicly available fragmentation pattern for this compound is limited, the behavior of aliphatic thioethers under EI is well-documented. acs.org The initial ionization event would produce a molecular ion (M•+) at m/z 116.

Subsequent fragmentation would likely proceed through several pathways characteristic of thioethers and alkenes:

Alpha-cleavage: Fission of the C-S bond is a common pathway for thioethers. This could lead to the loss of a methyl radical (•CH3) to form an ion at m/z 101, or cleavage at the CH2-S bond.

Cleavage with rearrangement: Hydrogen rearrangements can lead to characteristic fragment ions.

Allylic cleavage: The double bond influences fragmentation, favoring cleavage at the allylic position (the C-S bond), which can stabilize the resulting cation. Loss of the methylthio group (•SCH3, 47 u) would result in a fragment at m/z 69.

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and typically a more prominent protonated molecule peak ([M+H]+) at m/z 117. This method is advantageous for confirming the molecular weight of the compound when the molecular ion in EI is weak or absent. nih.gov

In practice, this compound is often identified as a volatile component within complex mixtures, such as food aromas. chromatographyonline.com Coupled, or hyphenated, techniques are essential for this type of analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for the analysis of volatile sulfur compounds. iastate.edu The gas chromatograph separates the individual components of a mixture based on their volatility and interaction with a stationary phase. The separated components then enter the mass spectrometer for detection and identification. The NIST Mass Spectrometry Data Center contains GC-MS data for this compound, confirming its suitability for this analytical approach. nih.gov

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOF/MS) offers significantly enhanced separation power compared to conventional GC-MS. acs.orgacs.org This is particularly valuable for complex samples where volatile sulfur compounds may co-elute with other matrix components. acs.orgacs.org The increased peak capacity and sensitivity of GC×GC-TOF/MS make it a powerful tool for detecting and identifying trace-level sulfur compounds, like this compound, in challenging matrices such as roasted coffee or cooked meats. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structural arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound.

While specific, experimentally verified NMR data for this compound is not widely published, the expected chemical shifts and multiplicities can be predicted based on its structure and data from analogous compounds such as alkyl vinyl sulfides and substituted butenes. acs.orgdocbrown.infodocbrown.info

¹H NMR: The proton NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| =CH-CH₃ | 5.2 - 5.5 | Quartet (q) | 1H |

| S-CH₂- | 3.1 - 3.3 | Singlet (s) | 2H |

| S-CH₃ | 2.0 - 2.2 | Singlet (s) | 3H |

| C=C(CH₃)- | 1.6 - 1.8 | Singlet (s) | 3H |

| =CH-CH₃ | 1.5 - 1.7 | Doublet (d) | 3H |

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display six signals, one for each unique carbon atom in the structure.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)=CH- | 130 - 135 |

| -C(CH₃)=CH- | 120 - 125 |

| S-CH₂- | 35 - 40 |

| C=C(CH₃)- | 20 - 25 |

| S-CH₃ | 15 - 20 |

| =CH-CH₃ | 12 - 16 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show a correlation between the vinyl proton (=CH-) and the protons of the methyl group attached to it (=CH-CH₃), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the S-CH₂ protons to the vinylic carbons and the S-CH₃ carbon, confirming the thioether linkage and its position relative to the double bond. It could also confirm the position of the methyl groups on the butene backbone.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. A vapor-phase IR spectrum for this compound is noted as being available in the SpectraBase database. nih.gov

The IR spectrum is expected to show several characteristic absorption bands:

C-H Stretching: Absorptions from sp² C-H stretching (from the =CH- group) are expected just above 3000 cm⁻¹. Absorptions from sp³ C-H stretching (from the methyl and methylene (B1212753) groups) are expected just below 3000 cm⁻¹ (typically in the 2850-2975 cm⁻¹ range). libretexts.org

C=C Stretching: The carbon-carbon double bond stretch for a substituted alkene like this one is expected to appear in the region of 1660-1680 cm⁻¹. docbrown.info The intensity of this peak can vary depending on the substitution pattern.

C-H Bending: Bending vibrations for the methyl and methylene groups will appear in the 1375-1470 cm⁻¹ region. libretexts.org

C-S Stretching: The carbon-sulfur single bond stretch is characteristically weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹. cdnsciencepub.com Its identification can often be complicated by the presence of other absorptions in this region.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrational frequencies of different chemical bonds and functional groups within the molecule. While a publicly available, detailed experimental IR spectrum for this compound is not readily found in the literature, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure: an alkene C=C double bond, C-H bonds on both sp² and sp³ hybridized carbons, and a C-S (thioether) linkage.

The analysis of the vapor phase IR spectrum is noted in some databases, indicating that research has been conducted on this compound. nih.gov However, the specific absorption data is not publicly accessible. By examining related compounds and general spectroscopic principles, a theoretical framework for the IR spectrum of this compound can be established.

Key expected vibrational modes for this compound would include:

C-H Stretching Vibrations : The molecule contains both sp³ hybridized carbons (in the methyl and ethyl groups) and sp² hybridized carbons (in the C=C double bond). The C(sp³)-H stretching vibrations are anticipated to appear in the region of 2850-3000 cm⁻¹. The C(sp²)-H stretching vibration, associated with the hydrogen on the double bond, is expected to produce a band at a slightly higher wavenumber, typically in the 3000-3100 cm⁻¹ range.

C=C Stretching Vibration : The stretching of the carbon-carbon double bond is a characteristic feature of alkenes. For a tetrasubstituted alkene like this compound, the C=C stretching absorption is expected to be weak and occur in the range of 1665-1675 cm⁻¹. The intensity of this band is often reduced in highly substituted alkenes due to the symmetry around the double bond.

C-H Bending Vibrations : The bending vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups will result in absorption bands in the fingerprint region, typically between 1375 cm⁻¹ and 1465 cm⁻¹.

C-S Stretching Vibration : The thioether functional group (C-S) gives rise to stretching vibrations that are typically weak and appear in the fingerprint region of the IR spectrum, generally in the range of 600-800 cm⁻¹.

The following interactive data table summarizes the predicted IR absorption bands for this compound based on the analysis of its functional groups and data from analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| C(sp²)-H Stretch | Alkene | 3000 - 3100 | Medium to Weak |

| C(sp³)-H Stretch | Alkyl | 2850 - 3000 | Strong |

| C=C Stretch | Alkene | 1665 - 1675 | Weak |

| CH₂ and CH₃ Bending | Alkyl | 1375 - 1465 | Medium |

| C-S Stretch | Thioether | 600 - 800 | Weak |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, they can be scattered with a change in energy, and this energy difference corresponds to the vibrational energy levels of the molecule. The resulting Raman spectrum provides information about the molecular vibrations.

Specific, detailed research findings on the Raman spectroscopy of this compound are not currently available in public scientific literature. However, based on the molecular structure, predictions can be made about the expected Raman spectral features. Raman spectroscopy is particularly sensitive to non-polar bonds, which often results in strong signals for C=C and C-S bonds.

The key Raman active vibrational modes anticipated for this compound are:

C=C Stretching Vibration : The carbon-carbon double bond in this compound is expected to produce a strong and distinct peak in the Raman spectrum, likely in the region of 1665-1675 cm⁻¹. The high polarizability of the C=C bond makes this a characteristic and readily identifiable feature in the Raman spectrum of alkenes.

C-S Stretching Vibration : The carbon-sulfur single bond of the methylthio group is also expected to be a strong scatterer in Raman spectroscopy. The C-S stretching vibration typically appears in the range of 600-800 cm⁻¹, and this peak can be a useful diagnostic for the presence of the thioether functionality.

C-H Stretching and Bending Vibrations : While C-H stretching and bending vibrations are also Raman active, they often produce weaker signals compared to the C=C and C-S stretching modes. The symmetric C-H stretching vibrations of the methyl and methylene groups would be the most prominent among the C-H modes.

The following interactive data table outlines the predicted Raman shifts for this compound, highlighting the vibrational modes that are expected to be most prominent in its Raman spectrum.

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Predicted Intensity |

| C=C Stretch | Alkene | 1665 - 1675 | Strong |

| C-S Stretch | Thioether | 600 - 800 | Strong |

| C(sp²)-H Stretch | Alkene | 3000 - 3100 | Weak |

| C(sp³)-H Stretch | Alkyl | 2850 - 3000 | Medium |

| CH₂ and CH₃ Bending | Alkyl | 1375 - 1465 | Medium to Weak |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Stability

The sulfur atom, with its lone pairs of electrons, can participate in hyperconjugation with the adjacent π-system of the double bond. This interaction involves the delocalization of the sulfur lone pair electrons into the antibonding π* orbital of the C=C bond, which can contribute to the stabilization of the molecule. The extent of this stabilization is dependent on the conformation of the methylthio group relative to the double bond.

The stability of 2-Methyl-1-methylthio-2-butene is also influenced by the substitution pattern on the double bond. The presence of two methyl groups on one of the sp² hybridized carbons and a methyl group on the other contributes to its stability through inductive effects and hyperconjugation. Computational studies on similarly substituted alkenes have shown that increasing the substitution on the double bond generally leads to greater thermodynamic stability.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, providing valuable insights into the energies of reactants, products, transition states, and intermediates.

DFT studies on the synthesis of allylic thioethers often explore nucleophilic substitution reactions where a thiolate anion attacks an allylic halide or another suitable substrate. These calculations can map out the potential energy surface of the reaction, helping to determine whether the reaction proceeds via an SN2 or SN2' mechanism.

Transformations of allylic thioethers, such as electrophilic additions to the double bond, are also amenable to DFT analysis. For this compound, the reaction with an electrophile would likely proceed through the formation of a carbocationic intermediate. DFT calculations can predict the regioselectivity of such additions, which would be governed by the relative stability of the possible carbocation intermediates. The formation of the more substituted, and therefore more stable, carbocation is generally favored.

In reactions involving this compound, various reactive intermediates can be formed. For instance, in a radical reaction, an allylic radical could be generated by the abstraction of a hydrogen atom from the methyl group attached to the double bond or the methylene (B1212753) group adjacent to the sulfur. DFT calculations are instrumental in determining the relative energies of these potential radical intermediates. The stability of these intermediates is a key factor in predicting the major reaction pathway.

Similarly, in ionic reactions, the stability of carbocationic intermediates is paramount. DFT can be used to calculate the energies of these species, taking into account the stabilizing effects of hyperconjugation from the alkyl groups and the potential participation of the neighboring sulfur atom. Kinetic studies, which involve the calculation of activation energies for different reaction steps, can further elucidate the preferred reaction mechanism.

Computational Modeling of Molecular Conformation and Stereoisomerism

The presence of a double bond in this compound gives rise to the possibility of E/Z stereoisomerism. The specific isomer is determined by the relative positions of the substituents on the double bond. The IUPAC name (E)-2-methyl-1-(methylthio)but-2-ene specifies the stereochemistry where the higher priority groups on each carbon of the double bond are on opposite sides.

Computational modeling, using methods like molecular mechanics or DFT, can be employed to analyze the conformational landscape of this molecule. The rotation around the C-S and C-C single bonds will lead to different conformers. DFT calculations on various thioethers have shown that the energy differences between conformers can be small, and the preferred conformation is often a balance between steric hindrance and favorable electronic interactions. For this compound, the orientation of the methylthio group relative to the plane of the double bond will be a key conformational parameter.

A representative table of computed geometric parameters for a generic allylic thioether structure, based on DFT calculations found in the literature for similar compounds, is provided below. These values offer a reasonable approximation for the bond lengths and angles in this compound.

| Parameter | Typical Value (DFT) |

| C=C Bond Length | ~1.34 Å |

| C-S Bond Length | ~1.82 Å |

| S-CH₃ Bond Length | ~1.83 Å |

| C-C Single Bond Length | ~1.51 Å |

| C=C-C Bond Angle | ~124° |

| C-S-C Bond Angle | ~99° |

| C-C-S Bond Angle | ~110° |

Note: These are approximate values based on generalized structures and may vary for this compound.

In Silico Prediction of Molecular Descriptors Relevant to Chemical Behavior

In silico methods are used to predict a wide range of molecular descriptors that correlate with the physicochemical properties and biological activity of a compound. For this compound, these descriptors can provide insights into its potential behavior in various chemical and biological systems.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models rely on these computed descriptors. Some key descriptors that can be calculated for this compound include:

LogP (Octanol-Water Partition Coefficient): This descriptor predicts the lipophilicity of the molecule, which is crucial for its solubility and transport properties.

Molecular Weight: A fundamental property influencing physical characteristics like boiling point and density.

Polar Surface Area (PSA): This descriptor is related to the molecule's ability to form hydrogen bonds and is important for predicting its permeability across biological membranes.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Dipole Moment: This provides information about the polarity of the molecule, which affects its intermolecular interactions.

The table below presents some computed molecular descriptors for this compound, sourced from public chemical databases.

| Molecular Descriptor | Predicted Value |

| Molecular Formula | C₆H₁₂S |

| Molecular Weight | 116.23 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 116.06597 g/mol |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 7 |

These descriptors, generated through computational algorithms, provide a valuable starting point for understanding the chemical and physical behavior of this compound in the absence of extensive experimental data.

Role in Advanced Organic Synthesis As a Key Synthon

Precursor for Diversified Sulfur-Containing Organic Compounds

The allylic thioether moiety in 2-Methyl-1-methylthio-2-butene is a key handle for introducing sulfur into more complex molecules and for the synthesis of other classes of organosulfur compounds. The sulfur atom can be readily oxidized to form the corresponding allylic sulfoxides and sulfones, which are themselves important synthetic intermediates. These oxidized derivatives are pivotal in sigmatropic rearrangements and as Michael acceptors, significantly broadening their synthetic utility.

Furthermore, the C–S bond can be strategically cleaved or modified. For instance, allylic sulfides can undergo reactions that displace the methylthio group, allowing for the formation of new carbon-sulfur bonds with other sulfur nucleophiles. Palladium-catalyzed desulfurative coupling reactions of allylic thioethers with organoboronic acids have been shown to form new carbon-carbon bonds, providing a complementary strategy to traditional allylation reactions. rsc.org

Table 1: Potential Transformations of this compound into Other Sulfur Compounds

| Starting Material | Reagent(s) | Product Class | Potential Application |

|---|---|---|---|

| This compound | m-CPBA (1 equiv.) | Allylic Sulfoxide (B87167) | Intermediate for researchgate.netacs.org-sigmatropic rearrangements |

| This compound | m-CPBA (>2 equiv.) or H₂O₂/W catalyst | Allylic Sulfone | Michael acceptor, precursor for Julia-Kocienski olefination |

| This compound | Pd catalyst, Organoboronic Acid (R-B(OH)₂) | Allylic Alkene (Desulfurative C-C coupling) | Formation of α-branched enones and other allylic structures |

Building Block in the Synthesis of Complex Natural Product Frameworks

Allylic sulfides are recognized as privileged substrates in a variety of carbon-carbon bond-forming reactions that are central to the construction of complex molecular architectures, including those found in natural products. One of the most powerful of these methods is olefin metathesis. Research has demonstrated that allylic sulfides are highly reactive and effective substrates in aqueous cross-metathesis reactions, a key transformation for building intricate molecular skeletons. acs.org This reactivity could be exploited for the site-selective modification of complex molecules, such as proteins, by incorporating an S-allylcysteine handle. acs.org

The functionality within this compound could, therefore, serve as a linchpin in a convergent synthesis, allowing for the coupling of two complex fragments or the elaboration of a molecular core. Allylic oxidation is another strategic transformation often employed in the total synthesis of natural products to install oxygen functionality. researchgate.net The allylic positions within the this compound framework could potentially be targeted for such functionalization.

Intermediate in the Design of Novel Synthetic Reagents and Catalysts

The sulfur atom in this compound possesses lone pairs of electrons that can coordinate to transition metals. This property allows allylic sulfides and their derivatives to serve as ligands in the design of novel catalysts. For example, the synthesis of rhodium and nickel complexes with allylic sulfide (B99878) ligands has been explored. These complexes can exhibit unique catalytic activities, such as in hydrothiolation reactions. organic-chemistry.org

Moreover, the transformation of the thioether into other functional groups can lead to the development of new reagents. For example, oxidation to an allylsulfone creates a versatile precursor. Heterocyclic allylsulfones have been developed as latent nucleophiles in palladium-catalyzed cross-coupling reactions, demonstrating their utility in preparing medicinally relevant compounds. acs.org The this compound scaffold could serve as a starting point for creating analogous sulfone reagents tailored for specific synthetic challenges.

Applications in the Preparation of Specific Molecular Scaffolds

The carbon-carbon double bond in this compound is a key feature for its use in cycloaddition reactions to construct specific molecular scaffolds, particularly sulfur-containing heterocycles. nih.gov The ability of allylic and vinylic sulfides to generate thiocarbenium ions upon oxidation allows them to act as electrophiles in intramolecular cyclizations. nih.gov When tethered to a suitable nucleophile, this reactivity can be harnessed to form various ring systems, such as tetrahydrothiophenes and tetrahydrothiopyrans, which are important structural motifs.

Table 2: Potential Cycloaddition Reactions Involving an Allylic Sulfide Framework

| Reaction Type | Reactant Partner | Resulting Scaffold | Key Feature of Allylic Sulfide |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Electron-deficient dienophile | Substituted Cyclohexene | Acts as a diene (if conjugated) or dienophile |

| [3+2] Cycloaddition | Nitrile Oxide or Azomethine Ylide | Five-membered heterocycle (e.g., isoxazoline) | Acts as the dipolarophile |

| Oxidative Cyclization (Intramolecular) | Tethered π-nucleophile (e.g., enol acetate) | Tetrahydrothiopyran or other S-heterocycle | Forms a thiocarbenium ion intermediate |

This approach represents a powerful strategy for the diastereoselective synthesis of complex, fused scaffolds from relatively simple precursors. nih.govnih.gov The specific substitution pattern of this compound could influence the regioselectivity and stereoselectivity of such cycloadditions, offering a route to highly functionalized and stereochemically rich heterocyclic frameworks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity 2-Methyl-1-methylthio-2-butene, and how can purity be validated?

- Methodology :

- Synthesis : Use thiol-ene addition reactions between 2-methyl-2-butene and methanethiol, catalyzed by radical initiators (e.g., AIBN) under inert atmospheres to minimize oxidation .

- Purification : Fractional distillation (boiling point ~98–140°C inferred from analogous alkenes ) coupled with GC-MS to monitor purity. Validate via NMR (¹H/¹³C) to confirm the absence of isomers like 2-methyl-2-butene or thioether byproducts .

- Validation : Compare retention indices with literature GC data for structurally similar compounds (e.g., 2-methyl-2-butene ).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H NMR to identify vinyl proton splitting patterns (δ 5.0–5.5 ppm for disubstituted double bonds) and methylthio groups (δ 2.0–2.5 ppm) .

- IR : Confirm C=S stretching vibrations (~600–700 cm⁻¹) and C=C stretches (~1640 cm⁻¹) .

- GC-MS : Optimize column parameters (e.g., capillary columns with OV-1 stationary phase, 20 m × 0.32 mm) to resolve isomers .

Q. What safety protocols are critical for handling and storing this compound in laboratory settings?

- Methodology :

- Storage : Maintain under nitrogen at –20°C to prevent oxidative degradation of the thioether group .

- Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritation (NFPA Health Hazard Rating = 1 ).

- Spill Management : Neutralize with activated carbon and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational models (e.g., QSPR, DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density around the double bond and methylthio group, identifying reactive sites .

- QSPR : Correlate Hammett σ constants with experimental rate data for thio-Michael additions to predict regioselectivity .

- Validation : Compare computational results with kinetic studies (e.g., UV-Vis monitoring of reaction progress) .

Q. What experimental strategies mitigate isomerization or degradation during thermal stability studies of this compound?

- Methodology :

- Accelerated Aging : Conduct thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds (e.g., >100°C inferred from analogous alkenes ).

- Isomer Monitoring : Use inline GC-MS to detect 2-methyl-2-butene or other byproducts during prolonged heating .

- Stabilizers : Test antioxidants (e.g., BHT) at 0.1–1 wt% to inhibit radical-mediated degradation .

Q. How should researchers resolve contradictions in analytical data (e.g., conflicting NMR/GC results) for this compound?

- Methodology :

- Cross-Validation : Re-analyze samples using orthogonal techniques (e.g., LC-MS for non-volatile impurities, 2D NMR for structural ambiguities) .

- Controlled Experiments : Synthesize isotopically labeled analogs (e.g., ¹³C-methylthio) to confirm peak assignments .

- Statistical Analysis : Apply principal component analysis (PCA) to GC retention time datasets to identify outliers .

Q. What mechanistic insights explain the compound’s behavior under photochemical vs. thermal conditions?

- Methodology :

- Photoreactivity : Irradiate with UV (254 nm) in the presence of sensitizers (e.g., benzophenone) to study [2+2] cycloaddition or thioether oxidation .

- Thermal Pathways : Use Arrhenius plots to compare activation energies for thermal vs. photo-induced reactions .

- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to differentiate radical vs. ionic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.